5-Vinylthiazol-2-amine
Overview
Description
5-Vinylthiazol-2-amine is a heterocyclic organic compound that features a thiazole ring with an amino group at the second position and a vinyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiazol-2-amine typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the vinyl and amino groups. One common method involves the reaction of 2-aminothiazole with acetylene derivatives under specific conditions to form the vinyl group at the fifth position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Vinylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Formation of thiazole oxides.
Reduction: Formation of 5-ethylthiazol-2-amine.
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
5-Vinylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Vinylthiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-Vinylthiazol-2-amine, known for its antimicrobial properties.
5-Methylthiazol-2-amine: Similar structure with a methyl group instead of a vinyl group, used in various chemical syntheses.
Thiazole: The parent compound of the thiazole family, widely used in medicinal chemistry .
Uniqueness: this compound is unique due to the presence of both the amino and vinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-ethenyl-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-2-4-3-7-5(6)8-4/h2-3H,1H2,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPFGANFOQZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701588 | |
Record name | 5-Ethenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948905-80-4 | |
Record name | 5-Ethenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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